molecular formula C9H10BrNO3 B2929994 Methyl 2-amino-5-bromo-4-methoxybenzoate CAS No. 169044-96-6

Methyl 2-amino-5-bromo-4-methoxybenzoate

Cat. No.: B2929994
CAS No.: 169044-96-6
M. Wt: 260.087
InChI Key: SFXCMXLNSVHKCE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-bromo-4-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-amino-4-methoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of corresponding amines or other reduced products.

Scientific Research Applications

Methyl 2-amino-5-bromo-4-methoxybenzoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Material Science: Studied for its nonlinear optical properties and potential use in the development of advanced materials.

    Biological Research: Used in the synthesis of bioactive compounds and as a probe in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-bromo-5-methoxybenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-5-methoxybenzoate

Uniqueness

Methyl 2-amino-5-bromo-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both the bromine atom and the methoxy group on the benzene ring can influence its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCMXLNSVHKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169044-96-6
Record name methyl 2-amino-5-bromo-4-methoxybenzoate
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